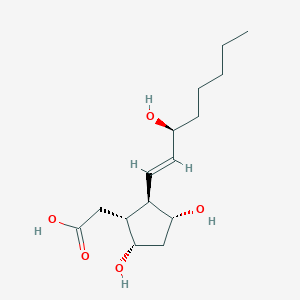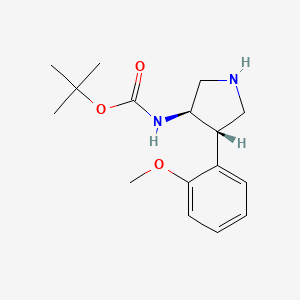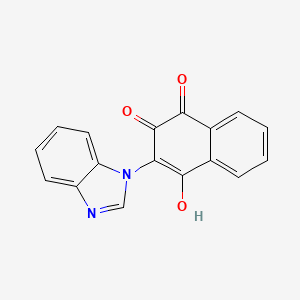
5-Iodo-8-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-8-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-8-methoxyquinoline typically involves the iodination of 8-methoxyquinoline. One common method is the halogen-metal exchange reaction. For instance, starting from 5,7-diiodo-8-methoxyquinoline and using phenyl lithium (PhLi) in tetrahydrofuran (THF) at -75°C for 2.5 hours, followed by hydrolysis, yields a mixture of this compound and 8-methoxyquinoline .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-8-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the quinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.
Applications De Recherche Scientifique
5-Iodo-8-methoxyquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-iodo-8-methoxyquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
8-Methoxyquinoline: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Fluoro-8-methoxyquinoline: Similar structure but with a fluorine atom instead of iodine, leading to different electronic properties and reactivity.
5,7-Diiodo-8-methoxyquinoline: Contains an additional iodine atom, which can further alter its chemical and biological properties.
Uniqueness: 5-Iodo-8-methoxyquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential biological activity. The iodine atom enhances its ability to participate in halogen bonding, while the methoxy group improves its solubility and membrane permeability.
Propriétés
Numéro CAS |
17012-46-3 |
|---|---|
Formule moléculaire |
C10H8INO |
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
5-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |
Clé InChI |
WBWZGNQIUVJWGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)I)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11839931.png)


![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)


![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11839960.png)

![2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11839969.png)
